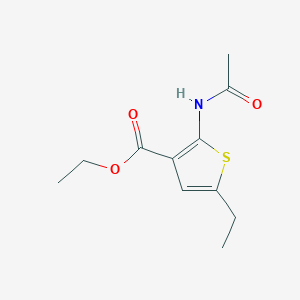
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate
Description
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
CAS No. |
5150-59-4 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-4-8-6-9(11(14)15-5-2)10(16-8)12-7(3)13/h6H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
JDYPHTNMKBGGLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-5-ethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino-substituted thiophene derivative using acetic anhydride.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the acetylamino group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-5-ethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)phenoxy-2-methylpropanoate: This compound shares the acetylamino and ethyl ester functionalities but differs in the core structure, which is based on a phenoxy group rather than a thiophene ring.
Phenoxyacetamide Derivatives: These compounds also contain acetylamino groups and exhibit similar chemical reactivity but differ in their core structures and specific applications.
Uniqueness: ethyl 2-acetamido-5-ethylthiophene-3-carboxylate is unique due to its thiophene core, which imparts distinct electronic and steric properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


